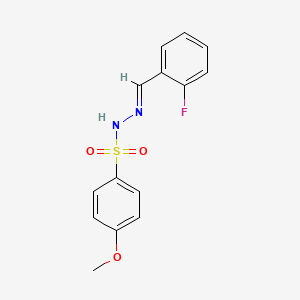

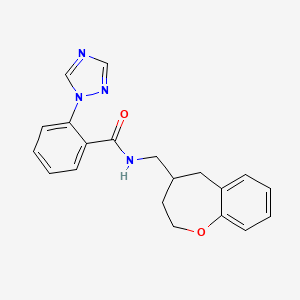

1-(3,5-dimethoxybenzyl)-4-piperidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For example, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, an analog of donepezil, was prepared through reductive alkylation showing the intricate steps involved in synthesizing compounds within this chemical family (Lee et al., 2000). Another synthesis pathway involved creating a potential dopamine D_4 receptor ligand from 3,4-dimethoxyphenol, highlighting the multiple-step reactions common in synthesizing such compounds (Duan-zhi, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category often includes complex arrangements and conformations. For instance, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined, illustrating the detailed geometric parameters that characterize these molecules (Sudhakar et al., 2005).

Chemical Reactions and Properties

Compounds like 1-(3,5-dimethoxybenzyl)-4-piperidinol participate in various chemical reactions, leading to different bioactivities. For example, aromatic carboxylic esters of 1-methyl-4-piperidinol were prepared and evaluated for analgesic activity, indicating the chemical reactivity and potential biological properties of these molecules (Waters, 1978).

Physical Properties Analysis

The physical properties of such compounds, including crystalline form and solubility, can be critical for their application. The crystal structure of certain derivatives has been solved, providing insight into their solid-state chemistry and how it may affect their physical behavior (Yao et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a vital role in the compound's applications. For instance, the synthesis and characterization of novel compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, illustrate the exploration of chemical properties and their potential antioxidant potency (Dineshkumar & Parthiban, 2022).

Applications De Recherche Scientifique

Analgesic Activity

One study investigated the analgesic activity of aromatic carboxylic esters of 1-methyl-4-piperidinol, which are structurally related to 1-(3,5-dimethoxybenzyl)-4-piperidinol. These compounds showed promising results in animal models, suggesting potential applications in pain management without the risk of morphine-like physical dependence (Waters, 1978).

Molecular Structure Characterization

Another research effort focused on the synthesis and molecular structure characterization of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs, demonstrating the potential of these compounds in developing more efficacious molecules through structural analysis (Lagisetty, Powell, & Awasthi, 2009).

Dopamine D_4 Receptor Ligands

Research into 3-(4-hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one explored its potential as a dopamine D_4 receptor ligand, indicating applications in neurological disorders (Duan-zhi, 2005).

Protecting Group in Synthesis

The 3,4-dimethoxybenzyl moiety has been employed as a novel N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxides, showcasing its utility in facilitating complex chemical reactions (Grunder-Klotz & Ehrhardt, 1991).

Inhibition of Iron Corrosion

A study on piperidine derivatives, including those with dimethoxybenzyl groups, revealed their potential in inhibiting the corrosion of iron, indicating applications in materials science and engineering (Kaya et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-17-13-7-11(8-14(9-13)18-2)10-15-5-3-12(16)4-6-15/h7-9,12,16H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMBSSRIVJOXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCC(CC2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)